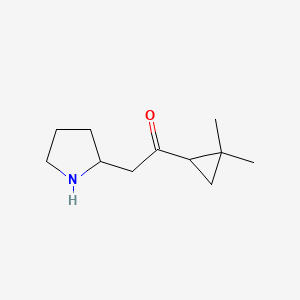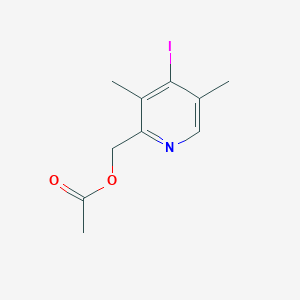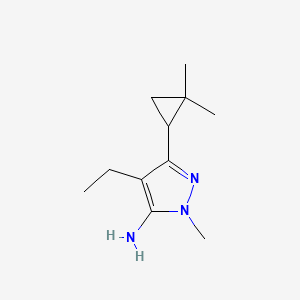
N'-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide is a complex organic compound featuring a thiazole ring, a phthalazinone moiety, and a benzenesulfonohydrazide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide typically involves multi-step organic reactionsCommon reagents used in these reactions include thiosemicarbazide, chloroacetyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzenesulfonohydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the phthalazinone moiety can produce dihydrophthalazines .
Scientific Research Applications
N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring and phthalazinone moiety can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and phthalazinone-based molecules. Examples include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N’-(2-(3-((4-Methylthiazol-2-yl)methyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl)benzenesulfonohydrazide is unique due to its combination of a thiazole ring, phthalazinone moiety, and benzenesulfonohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C21H19N5O4S2 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-2-[3-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-oxophthalazin-1-yl]acetohydrazide |
InChI |
InChI=1S/C21H19N5O4S2/c1-14-13-31-20(22-14)12-26-21(28)17-10-6-5-9-16(17)18(24-26)11-19(27)23-25-32(29,30)15-7-3-2-4-8-15/h2-10,13,25H,11-12H2,1H3,(H,23,27) |
InChI Key |
UCVAYJJUOYAERY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NNS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)








![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)


